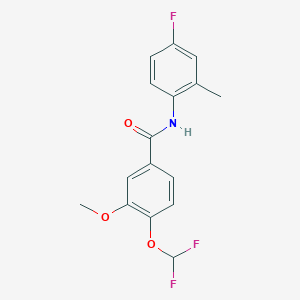![molecular formula C16H21N5O2 B279870 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE](/img/structure/B279870.png)
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a methoxy group, and a tetraazolyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl group, the introduction of the methoxy group, and the synthesis of the tetraazolyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-cyclopentyl-N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
- 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]butanamide
Uniqueness
Compared to similar compounds, 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE exhibits unique structural features that may confer distinct chemical and biological properties. Its specific combination of functional groups and molecular architecture makes it a valuable compound for various research applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and to explore new applications in science and industry.
Propriétés
Formule moléculaire |
C16H21N5O2 |
|---|---|
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
3-cyclopentyl-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H21N5O2/c1-23-15-9-13(8-14(10-15)21-11-17-19-20-21)18-16(22)7-6-12-4-2-3-5-12/h8-12H,2-7H2,1H3,(H,18,22) |
Clé InChI |
LOLOMNWJVUMOSO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2CCCC2)N3C=NN=N3 |
SMILES canonique |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B279800.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
